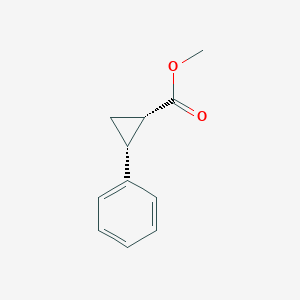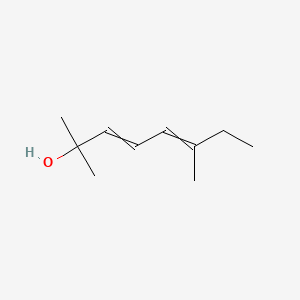![molecular formula C12H11ClN4O2 B14476202 (NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group and a hydroxyimino-phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-3-pyridazinone with 2-hydroxyimino-2-phenylethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium azide, thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-chloro-3-pyridazinone: A precursor in the synthesis of the target compound.
2-hydroxyimino-2-phenylethylamine: Another precursor used in the synthesis.
Pyridazine derivatives: Compounds with similar pyridazine ring structures but different substituents.
Uniqueness
(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a hydroxyimino-phenylethyl moiety allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C12H11ClN4O2 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H11ClN4O2/c13-11-6-7-12(16-19)17(14-11)8-10(15-18)9-4-2-1-3-5-9/h1-7,18-19H,8H2/b15-10?,16-12+ |
InChIキー |
GGGLCYRHUIBMNZ-SKJKBLLGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=NO)CN2/C(=N/O)/C=CC(=N2)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=NO)CN2C(=NO)C=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



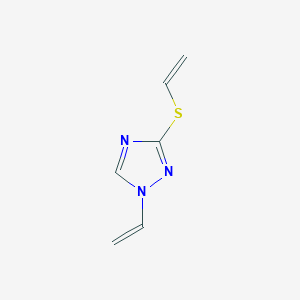

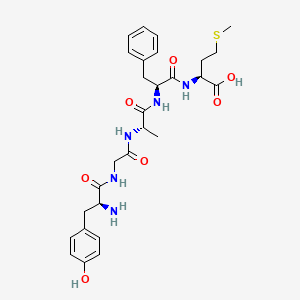
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)

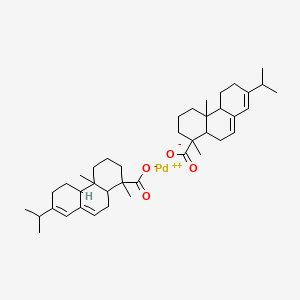
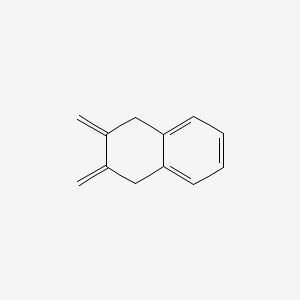
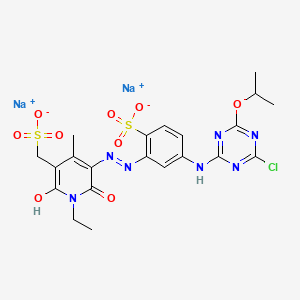

![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
